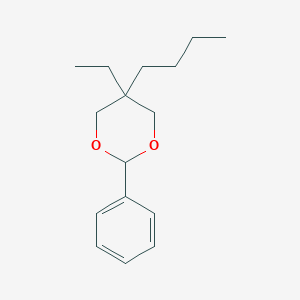

5-Butyl-5-ethyl-2-phenyl-1,3-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

727-14-0 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

5-butyl-5-ethyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C16H24O2/c1-3-5-11-16(4-2)12-17-15(18-13-16)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |

InChI Key |

VCDFNUIIOYASPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(COC(OC1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Stereochemical Control

Established Strategies for 1,3-Dioxane (B1201747) Construction

The construction of the 1,3-dioxane skeleton can be achieved through several key synthetic strategies, each offering distinct advantages depending on the desired substitution pattern and stereochemical outcome.

The most direct and widely employed method for the synthesis of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane is the acid-catalyzed condensation of 2-butyl-2-ethyl-1,3-propanediol (B52112) with benzaldehyde (B42025). This reaction is a classic example of acetalization, where the diol acts as the alcohol component and benzaldehyde provides the carbonyl group.

The reaction is typically carried out in the presence of a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TSA) or a strong mineral acid. The equilibrium of the reaction is driven towards the product by the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus.

Table 1: Examples of Acid Catalysts Used in Acetalization

| Catalyst Type | Specific Examples |

| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂) |

The mechanism involves the protonation of the carbonyl oxygen of benzaldehyde, which increases its electrophilicity. The hydroxyl groups of the diol then act as nucleophiles, attacking the activated carbonyl carbon in a stepwise manner to form a hemiacetal intermediate, which then cyclizes and dehydrates to yield the 1,3-dioxane ring.

Transacetalization offers an alternative route to 1,3-dioxanes. In this approach, an existing acetal (B89532), such as benzaldehyde dimethyl acetal, reacts with a diol, in this case, 2-butyl-2-ethyl-1,3-propanediol, in the presence of an acid catalyst. This method is particularly useful when the direct acetalization with the aldehyde is sluggish or leads to side reactions. The equilibrium is driven by the removal of the more volatile alcohol (methanol in the case of benzaldehyde dimethyl acetal).

The Prins reaction is a powerful tool for the formation of 1,3-dioxanes and other oxygen-containing heterocycles. wikipedia.org It involves the electrophilic addition of an aldehyde, typically formaldehyde (B43269), to an alkene. wikipedia.org For the synthesis of a 5,5-disubstituted 1,3-dioxane like the target molecule, a variation of the Prins reaction could be envisioned starting from an appropriately substituted alkene. For example, the reaction of 1-heptene (B165124) with an excess of formaldehyde under acidic conditions could theoretically lead to a dioxane structure, although controlling the substitution pattern at the C-5 position to introduce both a butyl and an ethyl group would be challenging and likely require a more complex substrate. wikipedia.org The stereochemical outcome of the Prins cyclization is often highly dependent on the reaction conditions and the nature of the substrates and catalyst. beilstein-journals.org

Chemo- and Diastereoselective Synthesis of 5,5-Disubstituted 1,3-Dioxanes

The synthesis of this compound introduces a stereocenter at the C-2 position, leading to the possibility of cis and trans diastereomers relative to the substituents at other positions on the ring. While the C-5 carbon in the target molecule is a quaternary center and thus not chiral, the relative orientation of the phenyl group at C-2 with respect to the axial and equatorial positions of the dioxane ring is a key stereochemical feature.

In the case of this compound, the stereochemistry is primarily determined by the orientation of the phenyl group at the C-2 position. The 1,3-dioxane ring typically adopts a chair conformation. nih.gov Due to steric hindrance, large substituents at the C-2 position generally prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, the thermodynamically more stable isomer of this compound is expected to have the phenyl group in the equatorial position.

The ratio of diastereomers formed in the synthesis of 2,5,5-trisubstituted 1,3-dioxanes can be influenced by the choice of catalyst and the reaction conditions. Under thermodynamic control (i.e., allowing the reaction to reach equilibrium), the most stable diastereomer will predominate. Acid catalysts facilitate the equilibration between different isomers by promoting the reversible opening and closing of the dioxane ring.

The choice of a Brønsted or Lewis acid catalyst can impact the rate of equilibration and, in some cases, the final isomer ratio. For instance, bulkier catalysts might favor the formation of the sterically less hindered product. Reaction temperature and time are also critical parameters; longer reaction times and higher temperatures generally favor the formation of the thermodynamically more stable isomer. In some specialized cases, the use of chiral catalysts can lead to the enantioselective synthesis of 1,3-dioxanes, although this is more relevant when creating new chiral centers from prochiral substrates. nih.gov

Table 2: Factors Influencing Isomer Ratios in 1,3-Dioxane Synthesis

| Factor | Influence on Isomer Ratio |

| Catalyst | Can affect the rate of equilibration and may exhibit some steric influence. |

| Temperature | Higher temperatures favor thermodynamic equilibrium. |

| Reaction Time | Longer reaction times allow for equilibration to the most stable isomer. |

| Solvent | Can influence the stability of intermediates and transition states. |

Novel Synthetic Approaches to this compound and Analogues

While the fundamental reaction for forming 1,3-dioxanes is well-established, research continues to yield novel and more efficient synthetic strategies. These modern approaches focus on improving reaction conditions, employing new catalytic systems, and expanding the substrate scope to create a variety of analogues.

A cornerstone method for the synthesis of 2,5,5-trisubstituted 1,3-dioxanes involves the acid-catalyzed condensation of a 5,5-disubstituted 1,3-diol with an appropriate aldehyde. journals.co.za For instance, the synthesis of the analogue cis-5-acetyl-5-methyl-2-phenyl-1,3-dioxane is achieved by reacting 3,3-bis(hydroxymethyl)butan-2-one with benzaldehyde. journals.co.za This reaction typically employs a catalytic amount of p-toluenesulfonic acid in dry benzene, with the continuous removal of water using a Dean and Stark apparatus to drive the equilibrium towards the product. journals.co.za

Recent advancements have introduced milder and more efficient catalysts. Zirconium tetrachloride (ZrCl₄) has emerged as a highly effective and chemoselective Lewis acid catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the reaction of carbonyl compounds with 1,3-propanediol (B51772) in the presence of ethyl orthoformate, proceeding through an in situ acetal exchange mechanism. organic-chemistry.org This method is notable for its tolerance of acid-sensitive protecting groups. organic-chemistry.org

A particularly innovative and environmentally conscious approach is the execution of the acetalization reaction in an aqueous medium. The synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) from pentaerythritol (B129877) and benzaldehyde has been successfully demonstrated in water with a catalytic amount of hydrochloric acid. chemistry-online.com The reaction proceeds in good yield because the insolubility of the 1,3-dioxane product in water shifts the reaction equilibrium, causing it to precipitate out of the solution. chemistry-online.com This method avoids the need for organic solvents and azeotropic distillation. chemistry-online.com

The table below summarizes and compares various catalytic systems used in the synthesis of 2,5,5-trisubstituted 1,3-dioxane analogues, highlighting the diversity of modern synthetic strategies.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,5,5-Trisubstituted 1,3-Dioxane Analogues

| Catalyst | Diol Substrate | Carbonyl Substrate | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 3,3-Bis(hydroxymethyl)butan-2-one | Benzaldehyde | Benzene, reflux (Dean-Stark) | High | journals.co.za |

| Hydrochloric acid | Pentaerythritol | Benzaldehyde | Water, 35 °C | Good | chemistry-online.com |

| Zirconium tetrachloride (ZrCl₄) | 1,3-Propanediol | Various aldehydes/ketones | Mild conditions | High | organic-chemistry.org |

| N-Bromosuccinimide (NBS) / Ethyl orthoformate | 1,3-Propanediol | Various aldehydes/ketones | Acetonitrile | Excellent | organic-chemistry.org |

| None (Thermal) | 2,2-Bis(hydroxymethyl)butanol | Acetophenone | Not specified | Not specified | asianpubs.org |

The versatility of these synthetic methods allows for the creation of a wide range of analogues of this compound by varying the substituents on both the 1,3-diol and the aromatic aldehyde. This substrate scope is crucial for structure-activity relationship studies in various applications.

Table 2: Substrate Scope for the Synthesis of 5,5-Disubstituted 2-Aryl-1,3-Dioxane Analogues

| 1,3-Diol | Aryl Aldehyde | Resulting 1,3-Dioxane Analogue |

|---|---|---|

| 2-Butyl-2-ethyl-1,3-propanediol | Benzaldehyde | This compound |

| 2,2-Diethyl-1,3-propanediol | Benzaldehyde | 5,5-Diethyl-2-phenyl-1,3-dioxane |

| 2-Butyl-2-ethyl-1,3-propanediol | p-Cuminaldehyde | 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane |

| 3,3-Bis(hydroxymethyl)butan-2-one | Benzaldehyde | 5-Acetyl-5-methyl-2-phenyl-1,3-dioxane |

| Pentaerythritol | Benzaldehyde | 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane |

In terms of stereochemistry, the 1,3-dioxane ring typically adopts a stable chair conformation. To minimize steric hindrance, bulky substituents at the C2 position, such as the phenyl group, preferentially occupy the equatorial position. asianpubs.org For analogues where the C5 substituents are not identical, such as cis-5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the relative orientation of the substituents at C2 and C5 becomes a critical stereochemical consideration, leading to the formation of cis and trans diastereomers. journals.co.za

Iii. Conformational Analysis and Stereochemical Dynamics

Theoretical Frameworks of 1,3-Dioxane (B1201747) Conformational Preferences

The six-membered 1,3-dioxane ring, analogous to cyclohexane (B81311), is not planar and adopts a variety of puckered conformations to relieve ring strain. Theoretical and experimental studies have established that, like cyclohexane, the chair conformation is the most stable arrangement for the 1,3-dioxane ring. thieme-connect.deresearchgate.net This preference is a consequence of minimizing both torsional strain (eclipsing interactions) and angle strain. However, the presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, leads to some distinct geometrical and energetic differences compared to cyclohexane. thieme-connect.de For instance, the energy difference between the chair and twist forms is higher in 1,3-dioxane than in cyclohexane. thieme-connect.de

The 1,3-dioxane ring is conformationally mobile and can undergo a "ring flip" or chair-chair interconversion, passing through higher-energy intermediate conformations. researchgate.net This process involves the interchange of axial and equatorial positions of the substituents. The energy barrier for this interconversion is a key parameter defining the ring's flexibility.

The energy difference between the chair and the 2,5-twist conformer, which represents a significant point on the interconversion pathway, has been computationally determined. Ab initio and Density Functional Theory (DFT) calculations have shown the chair conformer of unsubstituted 1,3-dioxane to be significantly more stable than the 2,5-twist conformer. researchgate.net The energy required to convert the chair form to the twist form is notably higher for cyclohexane (5.7 kcal/mol) compared to 1,3-dioxane (4.9 kcal/mol), a difference attributed to the shorter C-O bonds in the dioxane ring. thieme-connect.de

| Molecule | Method | Energy Difference (Chair vs. 2,5-Twist) (kcal/mol) | Reference |

|---|---|---|---|

| 1,3-Dioxane | HF | 4.67 ± 0.31 | researchgate.net |

| 1,3-Dioxane | DFT | 5.19 ± 0.8 | researchgate.net |

| Cyclohexane | Experimental | ~5.7 | thieme-connect.de |

While the chair form is the global energy minimum, other non-chair conformers exist as local minima or transition states on the potential energy surface. These include the twist-boat (or twist) and boat conformations. researchgate.netacs.org Quantum-chemical studies on 5-substituted 1,3-dioxanes have identified local minima corresponding to the axial chair, 1,4-twist (1,4-T), and 2,5-twist (2,5-T) conformers. researchgate.net The half-chair, sofa, and boat forms typically represent energy maxima and act as transition states for interconversions. researchgate.net For the parent 1,3-dioxane, the 1,4-twist structure is calculated to be about 1.0-1.36 kcal/mol higher in energy than the 2,5-twist conformer. researchgate.net In severely crowded systems, such as 2,2-trans-4,6-tetramethyl-1,3-dioxane, the molecule may adopt a 2,5-twist form to avoid destabilizing syn-axial interactions that would be present in the chair conformation. nih.gov

Stereoelectronic Effects in Dioxane Systems (e.g., Anomeric Effects, Gauche Interactions)

The conformational preferences of 1,3-dioxanes are not governed by steric effects alone; stereoelectronic interactions play a crucial role. acs.orgresearchgate.net These effects arise from the interaction of electron orbitals. The most prominent of these in dioxane systems is the anomeric effect. wikipedia.orgrsc.org

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxane) to occupy the axial position, contrary to what would be expected based on steric bulk. wikipedia.orgquimicaorganica.org This stabilization is generally explained by a hyperconjugative interaction between a lone pair (n) on an endocyclic oxygen atom and the antibonding orbital (σ) of the C2-substituent bond (nO → σC-X). rsc.org This interaction is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a condition met in the axial conformation. rsc.org

Other hyperconjugative interactions also influence the geometry and stability of the dioxane ring. Computational studies have identified various interactions, such as those between the oxygen lone pairs and axial C-H bonds at C4 and C6 (np(O) → σC-Hax), which dominate at these positions. acs.orgresearchgate.netnih.gov Furthermore, a "homoanomeric" interaction, involving the oxygen lone pair and the equatorial C5-H bond (np → σC(5)-Heq), has been noted as particularly important in dioxane systems. acs.orgnih.gov

Influence of 2-Phenyl and 5,5-Butyl/Ethyl Substituents on Ring Conformation

Crystal structure analyses of similar compounds, such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), confirm that the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent occupying an equatorial position to minimize steric interactions. nih.govresearchgate.net The bulky phenyl group strongly disfavors the axial position due to severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

The presence of two substituents at the C5 position, a butyl and an ethyl group, effectively "locks" the conformation. This disubstitution prevents the chair-chair interconversion, as flipping the ring would force one of the large alkyl groups into a highly unfavorable axial position, leading to significant steric strain with the other substituents and the ring itself.

The steric demand of a substituent is quantified by its conformational energy, or A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. Higher A-values indicate a stronger preference for the equatorial position. While A-values are most commonly cited for cyclohexane, they provide a good approximation for the steric effects in 1,3-dioxane.

The phenyl group has a significant A-value, reflecting its steric bulk. The preference for the equatorial position is not solely due to steric hindrance; in 5-phenyl-1,3-dioxane, an axial phenyl group can be stabilized by a nonclassical C-H···O hydrogen bond between an ortho-hydrogen and a ring oxygen. nih.gov However, at the C2 position, this stabilizing interaction is not possible, and steric hindrance with axial hydrogens at C4/C6 dominates, forcing the phenyl group into the equatorial position. thieme-connect.de The A-values for ethyl and butyl groups are also substantial, ensuring they strongly prefer equatorial placement.

| Substituent | A-value (ΔG°eq-ax) |

|---|---|

| -CH2CH3 (Ethyl) | ~1.75 |

| -CH2CH2CH2CH3 (n-Butyl) | ~2.1 |

| -C6H5 (Phenyl) | ~3.0 |

Note: A-values are context-dependent and can vary slightly between different solvent systems and molecular frameworks.

Substitution at the C5 position significantly influences the conformational equilibrium of the 1,3-dioxane ring. acs.org When two substituents are present at C5, as in 5-butyl-5-ethyl-2-phenyl-1,3-dioxane, the system becomes anancomeric, meaning the conformational equilibrium is overwhelmingly shifted to one chair form. nih.gov A ring flip is energetically prohibitive because it would move one of the C5 substituents from an equatorial to an axial orientation, introducing severe steric strain.

In this specific molecule, the chair conformation is fixed. The larger butyl group and the smaller ethyl group are both attached to C5. Since both are equatorial in the chair form, there is no axial-equatorial isomerism for these groups. The primary conformational question is the orientation of the 2-phenyl group, which, as established, will reside in the equatorial position to avoid steric clashes. Therefore, the molecule is expected to exist predominantly in a single, locked chair conformation with the 2-phenyl, 5-butyl, and 5-ethyl groups all occupying positions that minimize steric strain, which corresponds to an equatorial phenyl group.

Iv. Reactivity and Mechanistic Investigations

Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxanes, including 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane, is a well-established process that results in the cleavage of the acetal (B89532) functionality to regenerate the parent carbonyl compound and 1,3-diol. thieme-connect.deorganic-chemistry.org The mechanism is initiated by the protonation of one of the oxygen atoms within the dioxane ring, which enhances its leaving group ability. libretexts.org

Protonation: The reaction begins with the protonation of one of the ring oxygen atoms by an acid catalyst. youtube.com

Ring Opening: The protonated oxygen acts as a good leaving group, facilitating the opening of the 1,3-dioxane (B1201747) ring to form a carbocation intermediate. This carbocation is stabilized by resonance with the adjacent oxygen atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step yields the original 1,3-diol and the corresponding aldehyde or ketone, in this case, benzaldehyde (B42025) and 2-butyl-2-ethylpropane-1,3-diol.

The rate of hydrolysis is significantly influenced by the electronic nature of substituents on the 2-phenyl group. Electron-donating groups on the phenyl ring can stabilize the positive charge of the carboxonium ion intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and slow down the reaction. nih.gov Studies on substituted 2-phenyl-1,3-dioxanes have shown a linear relationship between the logarithm of the rate constant and the Hammett substituent constant, confirming the electronic influence of the phenyl ring on the reaction mechanism. acs.org

| Factor | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| Acid Concentration | Increases | Higher concentration of hydronium ions leads to faster protonation of the dioxane oxygen. |

| Electron-donating substituents on phenyl ring | Increases | Stabilizes the resonance-stabilized carboxonium ion intermediate. nih.gov |

| Electron-withdrawing substituents on phenyl ring | Decreases | Destabilizes the resonance-stabilized carboxonium ion intermediate. nih.gov |

| Steric Hindrance | May decrease | Can hinder the approach of the nucleophile (water) to the carbocation intermediate. |

Role of 1,3-Dioxanes as Synthons and Protecting Groups in Organic Transformations

The 1,3-dioxane moiety is a cornerstone in synthetic organic chemistry, primarily serving as a robust protecting group for carbonyl functionalities and 1,3-diols. thieme-connect.dewikipedia.org this compound is formed by the acid-catalyzed reaction of benzaldehyde with 2-butyl-2-ethylpropane-1,3-diol. This transformation effectively masks the electrophilic nature of the aldehyde's carbonyl group. youtube.com

The stability of the 1,3-dioxane ring under a variety of reaction conditions makes it an ideal protecting group. It is generally resistant to basic, reductive, and oxidative environments. thieme-connect.de This allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group. The removal of the 1,3-dioxane protecting group, or deprotection, is readily achieved through acid-catalyzed hydrolysis, which regenerates the original aldehyde and diol. organic-chemistry.org

Beyond their protective role, 1,3-dioxanes can also function as synthons, which are molecular fragments used to build more complex molecules. For instance, the C2 carbon of the dioxane ring, being part of an acetal, can be deprotonated under specific conditions to form a nucleophile, enabling the formation of new carbon-carbon bonds.

| Property | Description | Relevance to this compound |

|---|---|---|

| Formation | Acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org | Formed from benzaldehyde and 2-butyl-2-ethylpropane-1,3-diol. |

| Stability | Stable to bases, nucleophiles, reducing agents, and oxidizing agents. thieme-connect.de | Allows for a wide range of chemical transformations on other parts of a molecule. |

| Cleavage (Deprotection) | Acid-catalyzed hydrolysis with aqueous acid. organic-chemistry.org | Efficiently regenerates benzaldehyde and the diol. |

Reaction Pathways Involving the 2-Phenyl Substituent

The 2-phenyl group in this compound is not merely a passive substituent; it actively participates in and influences the compound's reactivity. As discussed previously, the electronic properties of the phenyl ring play a significant role in the stability of the carboxonium ion intermediate during acid-catalyzed hydrolysis. nih.gov

Furthermore, the hydrogen atom attached to the C2 carbon, known as the acetal proton, exhibits a degree of acidity. This allows for its removal by a strong base, such as an organolithium reagent like n-butyl-lithium. The resulting carbanion is stabilized by the adjacent oxygen atoms and can participate in various reactions. For example, in related 2-phenyl-1,3-dioxolanes, treatment with n-butyl-lithium can lead to metallation at the C2 position, followed by a stereospecific fragmentation to yield an olefin and a benzoate (B1203000) ion. rsc.org This suggests that this compound could potentially undergo similar transformations, where the 2-phenyl group is integral to the reaction pathway.

Reactions at the 5,5-Disubstituted Carbon and Adjacent Positions

In related 1,3-dioxane systems, such as 5,5-disubstituted Meldrum's acid derivatives, the C5 position is a site for functionalization. These compounds can undergo nucleophilic ring-opening reactions. mdpi.com While this compound lacks the activating dicarbonyl functionality of Meldrum's acid, the principles of steric influence and potential for conformational locking by the bulky 5,5-substituents are relevant. These bulky groups can influence the stereochemical outcome of reactions occurring at other positions of the ring by dictating the preferred chair conformation and the accessibility of reagents to the axial and equatorial faces of the molecule.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While there is no direct evidence in the searched literature of this compound itself participating as a reactant in MCRs, its constituent components, particularly benzaldehyde, are common substrates in a variety of MCRs.

For example, benzaldehyde is a key starting material in well-known MCRs such as the Biginelli and Hantzsch reactions. nih.govbeilstein-journals.org The 1,3-dioxane can be considered a "protected" form of the aldehyde. In a synthetic sequence, the aldehyde could first participate in an MCR, and the resulting product could then be further modified, with the 1,3-dioxane functionality being introduced at a later stage to protect a newly formed carbonyl group or diol. Conversely, a molecule containing the this compound moiety could undergo transformations on other parts of the molecule, and subsequent deprotection could reveal a benzaldehyde group that then participates in an MCR. Therefore, while not a direct participant, the chemistry of this 1,3-dioxane is intrinsically linked to the synthetic utility of MCRs through its relationship with its aldehyde precursor.

V. Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution NMR Spectroscopy for Complex Isomer Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane, providing detailed information on the molecular structure, stereochemistry, and conformational preferences in solution.

The stereoisomers of this compound can be distinguished by analyzing the chemical shifts (δ) and spin-spin coupling constants (J) in their ¹H and ¹³C NMR spectra. The different spatial arrangements of the substituents on the 1,3-dioxane (B1201747) ring lead to distinct magnetic environments for the nuclei.

The 1,3-dioxane ring typically adopts a stable chair conformation. asianpubs.orgnih.gov The orientation of the phenyl group at the C2 position and the alkyl groups at C5 significantly influences the chemical shifts of the ring protons. For instance, the chemical shift of the benzylic proton at C2 is highly dependent on its axial or equatorial orientation. An equatorial phenyl group, which is sterically favored, results in the C2 proton being axial.

The differentiation of stereoisomers is further clarified by vicinal coupling constants (³JHH), which are sensitive to the dihedral angle between coupled protons. According to the Karplus relationship, trans-diaxial protons exhibit large coupling constants (typically 10–13 Hz), while axial-equatorial and diequatorial couplings are much smaller (typically 2–5 Hz). oup.com This allows for the unambiguous assignment of the relative configuration of substituents. For example, the coupling between the C2 proton and the protons at C4 and C6 can confirm the conformation of the dioxane ring.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a Stereoisomer of this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |

| Phenyl-H | 7.25 - 7.50 | m | - | - |

| C2-H | 5.30 | s | - | Axial (assuming equatorial Ph) |

| C4/C6-H (axial) | 3.60 | d | ~11.5 (geminal) | Axial |

| C4/C6-H (equatorial) | 4.15 | d | ~11.5 (geminal) | Equatorial |

| Ethyl-CH₂ | 1.45 | q | 7.5 | - |

| Butyl-CH₂ (α) | 1.40 | t | 7.4 | - |

| Butyl-CH₂ (β, γ) | 1.30 | m | - | - |

| Ethyl-CH₃ | 0.95 | t | 7.5 | - |

| Butyl-CH₃ | 0.90 | t | 7.3 | - |

Note: Values are hypothetical and for illustrative purposes. Actual values may vary based on the specific isomer and solvent.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure and determining the stereochemistry of this compound isomers.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the mapping of the spin systems within the molecule. It would confirm the connectivity within the butyl and ethyl chains and trace the couplings around the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry and conformational preferences by detecting through-space interactions between protons that are in close proximity. researchgate.net For an isomer with an equatorial phenyl group at C2, a NOESY spectrum would show correlations between the axial C2 proton and the axial protons at C4 and C6. The presence or absence of specific NOE cross-peaks between the substituents at C5 and the ring protons can definitively establish their relative axial or equatorial orientations. researchgate.netmdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to gain structural insights through the analysis of its fragmentation patterns. mdpi.com Using a technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental formula (C₁₆H₂₄O₂).

The fragmentation pattern in tandem MS (MS/MS) provides a fingerprint for the molecule's structure. Key fragmentation pathways for the 1,3-dioxane ring involve characteristic cleavages. Common fragmentation patterns would include:

Loss of the alkyl side chains (butyl or ethyl group) from the C5 position.

Cleavage of the dioxane ring, potentially leading to the formation of a stable benzaldehyde-related cation. miamioh.edu

Alpha-cleavage adjacent to the oxygen atoms, a typical fragmentation route for ethers and acetals. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₆H₂₄O₂; MW = 248.36)

| m/z (Proposed) | Fragment Identity | Plausible Origin |

| 249.1849 | [M+H]⁺ | Protonated molecular ion |

| 219.1743 | [M-C₂H₅]⁺ | Loss of the ethyl group |

| 191.1430 | [M-C₄H₉]⁺ | Loss of the butyl group |

| 143.0753 | [C₉H₉O₂]⁺ | Cleavage of the dioxane ring |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

Note: m/z values are calculated for the most abundant isotopes and are for illustrative purposes.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Due to the existence of stereoisomers, chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing the purity of a given sample.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), can be used to separate and identify volatile isomers. The use of a chiral stationary phase column is often necessary to resolve enantiomeric pairs, while diastereomers can frequently be separated on standard non-polar or moderately polar columns due to their different physical properties.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for both analytical and preparative-scale separation of the stereoisomers.

Normal-Phase HPLC: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase can effectively separate diastereomers.

Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is required. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.

Table 3: Illustrative HPLC Separation Data for Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| Isomer 1 (cis) | 8.5 | 48.9 |

| Isomer 2 (trans) | 9.8 | 51.1 |

Note: Data is hypothetical, based on a chiral column separation.

X-ray Crystallography for Solid-State Stereochemical Elucidation

For crystalline samples, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. mdpi.com This technique maps the precise positions of atoms in the crystal lattice, revealing bond lengths, bond angles, and torsional angles.

Based on studies of analogous 1,3-dioxane derivatives, the solid-state structure of this compound is expected to exhibit the following features:

The 1,3-dioxane ring will adopt a chair conformation. asianpubs.orgnih.govnih.gov

The sterically demanding phenyl group at the C2 position will occupy an equatorial position to minimize steric strain. asianpubs.orgnih.govresearchgate.net

The butyl and ethyl groups at C5 will have specific axial or equatorial orientations that define the particular stereoisomer crystallized.

This technique yields precise crystallographic data that confirms the connectivity and stereochemistry established by spectroscopic methods.

Table 4: Plausible Single-Crystal X-ray Crystallographic Data

| Parameter | Example Value |

| Chemical Formula | C₁₆H₂₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 13.4 |

| c (Å) | 14.6 |

| β (°) | 110.5 |

| Volume (ų) | 1925 |

| Z | 4 |

Note: Data is hypothetical and modeled on published data for similar 1,3-dioxane structures for illustrative purposes. nih.gov

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Conformational Energies and Interconversion Barriers

The conformational landscape of 1,3-dioxane (B1201747) derivatives is rich, primarily revolving around the chair conformation of the six-membered ring and the orientation of its substituents. Quantum chemical calculations are instrumental in quantifying the energies of different conformers and the barriers to their interconversion.

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of computational studies on 1,3-dioxane systems. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules. For instance, the M06-2X functional, when combined with a suitable basis set like 6-311+G(d,p), has been effectively used to study the thermal decomposition of substituted 1,3-dioxanes. scispace.com Such calculations can elucidate reaction mechanisms and provide kinetic and thermodynamic data. scispace.com

In the case of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane, the primary conformational equilibrium involves the chair form with the phenyl group at the C2 position occupying either an axial or an equatorial position. While experimental evidence for similar compounds like 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) shows a preference for the equatorial position of the phenyl group, computational studies can precisely quantify this energy difference. nih.govresearchgate.net DFT calculations on related 5-aryl-1,3-dioxanes have demonstrated that the phenyl group's orientation is influenced by nonclassical C-H···O hydrogen bonds between the ortho-hydrogens of the phenyl ring and the dioxane oxygen atoms. nih.gov

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory have revealed the potential energy surface for conformational isomerizations between equatorial and axial chair conformers, identifying transition states and estimating potential barriers. researchgate.net For this compound, similar calculations would predict the relative stabilities of conformers arising from the orientations of the butyl, ethyl, and phenyl groups.

The choice of basis set is crucial for the accuracy of quantum chemical calculations. Larger basis sets, which include polarization and diffuse functions, generally provide more accurate results but at a higher computational cost. For example, studies on various organic reactions have shown that while molecular geometries can be relatively insensitive to the choice of basis set, reaction energies and, particularly, Gibbs free energy changes can be more sensitive. chemrxiv.org

For 1,3-dioxane derivatives, basis sets like 6-31G(d) have been used for initial conformational analysis. researchgate.net More advanced calculations might employ Pople-style basis sets with added polarization and diffuse functions (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) for higher accuracy in energetic predictions. scispace.comchemrxiv.org The impact of the basis set is particularly notable when calculating properties sensitive to electron distribution, such as intermolecular interactions and subtle stereoelectronic effects.

Molecular Dynamics Simulations for Ring Fluxionality and Solvent Effects

While quantum chemical calculations typically focus on stationary points on the potential energy surface (minima and transition states), molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations can be used to study the fluxionality of the 1,3-dioxane ring, including the chair-to-twist-boat-to-chair interconversions.

Furthermore, MD simulations are invaluable for investigating the influence of the solvent on conformational equilibria. The presence of a solvent can significantly alter the relative energies of conformers, especially if they have different dipole moments. For this compound, the conformational preference of the polar 1,3-dioxane ring and its substituents would be influenced by the polarity of the solvent. researchgate.net For example, computational studies on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane have shown that the predominant conformer can change depending on the solvent environment (e.g., gas phase vs. DMSO or chloroform). researchgate.net Explicit solvent models in MD simulations can capture specific solvent-solute interactions, providing a more realistic representation of the system's behavior in solution.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be compared with experimental data to validate the computed structures. For this compound, key predictable parameters include:

NMR Chemical Shifts and Coupling Constants: The calculation of NMR parameters is a powerful tool for conformational analysis. Theoretical vicinal coupling constants can be used to determine the Gibbs conformational energies of substituents in the 1,3-dioxane ring. researchgate.net Discrepancies between calculated and experimental values can indicate the presence of multiple conformers in equilibrium or the influence of environmental effects not captured in the calculation.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) can help identify characteristic functional groups and confirm the computed minimum-energy structure (as it should have no imaginary frequencies).

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving 1,3-dioxanes, such as their formation or decomposition, computational studies can provide detailed insights into the reaction pathways.

For instance, a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds using the M06-2X functional explored different possible reaction mechanisms, including single-stage versus two-stage processes. scispace.com The calculations provided activation energies and reaction enthalpies, allowing for a comparison of the feasibility of different pathways. scispace.com For this compound, similar computational approaches could be used to study its stability and potential decomposition pathways. The synchronicity of bond-forming and bond-breaking events in the transition state can also be analyzed. scispace.com

Analysis of Stereoelectronic Interactions (e.g., Hyperconjugation, Anomeric Effects)

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining the structure, stability, and reactivity of 1,3-dioxane derivatives.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In 1,3-dioxanes, various hyperconjugative interactions are at play. For example, interactions between C-H or C-C bonding orbitals and adjacent C-O anti-bonding orbitals (σ → σ*) can influence bond lengths and conformational preferences.

Anomeric Effect: A well-known stereoelectronic effect in heterocycles, the anomeric effect, describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on an endocyclic oxygen atom and the anti-bonding orbital of the C2-substituent bond (n → σ*). rsc.orgrsc.org For this compound, the anomeric effect related to the 2-phenyl group would be a key factor in its conformational analysis. The strength of this effect can be modulated by the electronic properties of the substituent.

Computational studies on 1,3-dioxane and related systems have quantified the energetic contributions of these stereoelectronic interactions. acs.org For example, the balance of interactions such as σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq is necessary to explain the relative lengths of equatorial C-H bonds. acs.org The homoanomeric effect, an interaction between a lone pair on an oxygen atom and an anti-bonding orbital at C5 (np → σC(5)-Heq), is particularly important in dioxanes. acs.orgresearchgate.net

Vii. Research Gaps and Future Directions

Development of Highly Enantioselective Synthetic Routes

Currently, specific, highly enantioselective synthetic routes for 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane are not well-established. The development of such methods is a crucial first step toward exploring its chiroptical properties and its potential as a chiral auxiliary or building block. Future research should focus on the following approaches:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from nature, such as amino acids, carbohydrates, or terpenes, could provide a straightforward pathway to chiral this compound. nih.gov

Asymmetric Catalysis: The use of chiral catalysts or ligands to selectively create the desired stereoisomers from achiral starting materials is a powerful strategy. scielo.org.mx This could involve asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions in the synthesis of the diol precursor to the dioxane.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to control the stereochemical outcome of key reactions. wikipedia.orgepfl.ch The auxiliary would then be removed in a later step to yield the enantiomerically enriched product. wikipedia.org Well-known auxiliaries like those developed by Evans, Corey, and others could be adapted for this purpose. nih.gov

The successful development of these synthetic strategies would enable the production of both enantiomers of this compound in high purity, which is essential for the subsequent investigations outlined below.

Advanced Computational Modeling for Precise Conformational Landscapes

The 1,3-dioxane (B1201747) ring typically adopts a chair-like conformation to minimize steric strain. thieme-connect.denih.gov However, the presence of bulky substituents at the C2 and C5 positions, as in this compound, can lead to complex conformational equilibria. Advanced computational modeling is necessary to map out the precise conformational landscape of this molecule.

Future computational studies should employ high-level quantum-chemical methods, such as Density Functional Theory (DFT), to:

Determine Conformational Isomers: Identify all stable conformers and the transition states connecting them. researchgate.net

Calculate Thermodynamic Parameters: Determine the relative energies, enthalpies, and Gibbs free energies of the different conformers to predict their populations at various temperatures. researchgate.net

Analyze Stereoelectronic Effects: Investigate the influence of stereoelectronic effects, such as the anomeric effect, on the conformational preferences of the phenyl group at the C2 position. wikipedia.orgrsc.org The anomeric effect describes the tendency of heteroatomic substituents adjacent to a heteroatom within a ring to prefer an axial orientation, which is counterintuitive from a steric perspective. wikipedia.org

These computational insights would provide a foundational understanding of the molecule's three-dimensional structure and how it influences its reactivity and spectroscopic properties.

Interactive Data Table: Predicted Conformational Preferences

| Substituent Position | Predicted Orientation | Rationale |

| 2-Phenyl | Equatorial | Minimization of 1,3-diaxial interactions. thieme-connect.denih.gov |

| 5-Butyl | Axial/Equatorial | Dependent on the complex interplay of steric and electronic effects. |

| 5-Ethyl | Axial/Equatorial | Dependent on the complex interplay of steric and electronic effects. |

Exploration of Novel Reactivity Patterns for this compound

The reactivity of 1,3-dioxanes is generally characterized by their stability under basic, reductive, and oxidative conditions, making them excellent protecting groups for carbonyl compounds and 1,3-diols. thieme-connect.de However, they are labile towards acids. thieme-connect.de The specific substitution pattern of this compound may give rise to novel reactivity.

Future research should explore:

Reactions with Organometallic Reagents: While acetals are generally unreactive towards Grignard and organolithium reagents, the specific electronic environment of this compound could lead to unexpected reactivity. stackexchange.comlibretexts.orgmasterorganicchemistry.com

Ring-Opening Reactions: Investigating selective ring-opening reactions under various conditions could provide access to functionalized acyclic compounds.

Reactions at the Benzylic Position: The phenyl group at C2 offers a site for reactions such as electrophilic aromatic substitution or benzylic functionalization.

A thorough investigation of its reactivity will not only expand the chemical toolbox but also provide insights into the influence of its stereochemistry on reaction outcomes.

Utilization as Stereochemical Probes in Complex Systems

The well-defined, yet flexible, stereochemistry of this compound makes it a potential candidate for use as a stereochemical probe. Its conformational changes in response to its environment could be monitored to provide information about the steric and electronic properties of complex systems.

Potential applications include:

Probing Enzyme Active Sites: By incorporating this molecule into a substrate analog, changes in its conformation upon binding to an enzyme could be used to map the topology of the active site.

Studying Non-Covalent Interactions: The phenyl group can participate in π-stacking and other non-covalent interactions. The conformational response of the dioxane ring to these interactions could provide a sensitive measure of their strength and directionality.

Methodological Advancements in In-Situ Spectroscopic Characterization

To fully understand the dynamic behavior of this compound, particularly in the context of its use as a stereochemical probe, advanced in-situ spectroscopic techniques are required.

Future work should focus on:

Variable-Temperature NMR Spectroscopy: This technique can be used to study the conformational dynamics of the molecule and to determine the energy barriers between different conformers. docbrown.infodocbrown.info The chemical shifts and coupling constants of the protons on the dioxane ring are particularly sensitive to its conformation. acs.org

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can provide detailed information about the absolute configuration and solution-state conformation of chiral molecules.

Time-Resolved Spectroscopy: To study the behavior of this molecule in dynamic systems, time-resolved techniques will be necessary to monitor its conformational changes on the relevant timescales.

By pushing the boundaries of spectroscopic characterization, a more complete picture of the structure-property relationships of this compound can be obtained.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-butyl-5-ethyl-2-phenyl-1,3-dioxane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed acetalization of carbonyl precursors with diols. For example, Brønsted acids (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus facilitate water removal, improving yield . pH control during oxidation steps (e.g., using KH₂PO₄ to neutralize liberated NH₃) is critical to prevent alkali-induced degradation, achieving >90% yield in analogous dioxane syntheses .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) provides precise structural elucidation . Complement with spectroscopic methods:

- NMR : Assign substituent environments (e.g., phenyl protons at δ 7.2–7.5 ppm in analogous compounds).

- GC-MS : Verify purity and molecular ion peaks (e.g., m/z 206.28 for C₁₃H₁₈O₂ derivatives) .

Q. How does the compound’s stability vary under thermal or solvent-mediated conditions?

- Methodological Answer : Thermal stability can be assessed via thermogravimetric analysis (TGA) and computational modeling. For example, 5-nitro-1,3-dioxanes decompose via single-stage mechanisms with activation free energies ~297.7 kJ·mol⁻¹ in gas phase, while polar solvents like DMSO lower energy barriers by up to 80-fold .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed decomposition mechanisms for 5-substituted 1,3-dioxanes?

- Methodological Answer : Density functional theory (DFT) calculations can model Gibbs energy profiles to compare single-stage vs. multi-stage pathways. For 5-nitro-1,3-dioxanes, single-stage mechanisms are favored due to lower activation barriers (ΔG‡ = 204.7 kJ·mol⁻¹ vs. 297.7 kJ·mol⁻¹ for two-stage) . Solvent effects (e.g., DMSO stabilization) must be incorporated via implicit solvation models (e.g., SMD) to align computational and experimental kinetics .

Q. What strategies address discrepancies in crystallographic data refinement for sterically hindered 1,3-dioxanes?

- Methodological Answer : Use SHELXL’s restraints for disordered substituents (e.g., butyl/ethyl groups) and validate with residual density maps. For twinned crystals, SHELXPRO’s twin law refinement improves reliability. Cross-validate with spectroscopic data (e.g., NOE correlations for spatial proximity of phenyl groups) .

Q. How does pH modulation during synthetic steps influence reaction selectivity and byproduct formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.